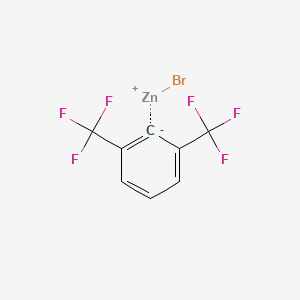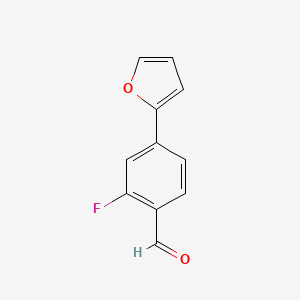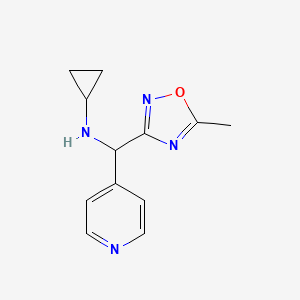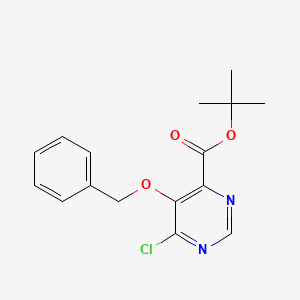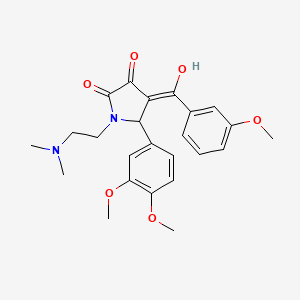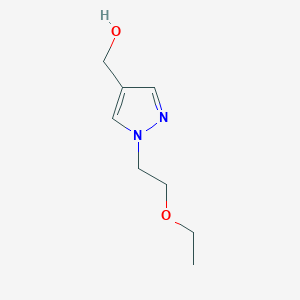![molecular formula C13H12ClN3O2S B14879970 N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14879970.png)
N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide is a synthetic organic compound that features a chlorophenyl group, a hydroxy-methylpyrimidinyl group, and a thioacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the thioacetamide linkage: This can be achieved by reacting 2-chlorophenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the pyrimidinyl group: The intermediate product is then reacted with 4-hydroxy-6-methylpyrimidine-2-thiol under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group (if present) or the chlorophenyl ring, potentially leading to amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially if there are electron-withdrawing groups present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the chlorophenyl and pyrimidinyl groups suggests potential interactions with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide: can be compared to other thioacetamide derivatives or pyrimidinyl compounds.
Unique Features: The combination of the chlorophenyl and pyrimidinyl groups with a thioacetamide linkage may confer unique biological properties not seen in other similar compounds.
List of Similar Compounds
- N-(2-chlorophenyl)-2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetamide
- N-(2-chlorophenyl)-2-(pyrimidin-2-ylthio)acetamide
- N-(2-chlorophenyl)-2-(thioacetamide)
Propriétés
Formule moléculaire |
C13H12ClN3O2S |
|---|---|
Poids moléculaire |
309.77 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H12ClN3O2S/c1-8-6-11(18)17-13(15-8)20-7-12(19)16-10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H,16,19)(H,15,17,18) |
Clé InChI |
SPGUKXQFJMBIES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


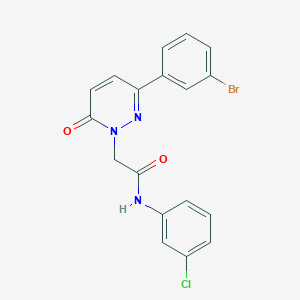
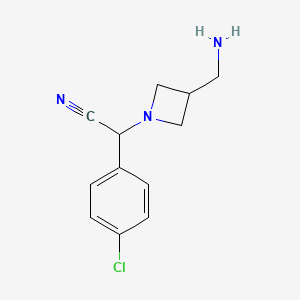
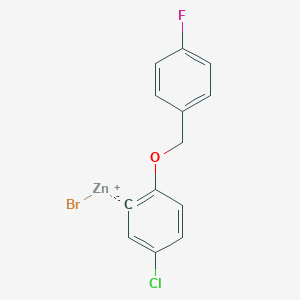
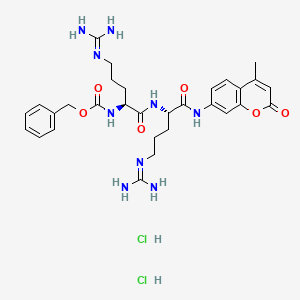

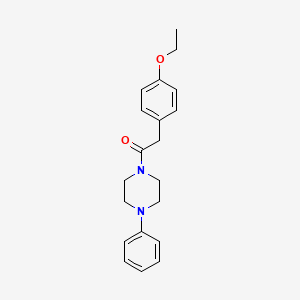
![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14879919.png)
